デシタビン不純物2(β異性体)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

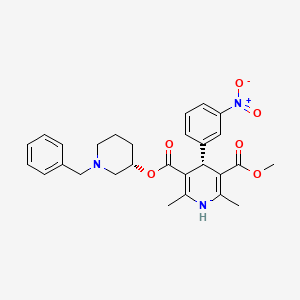

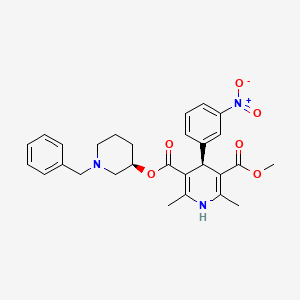

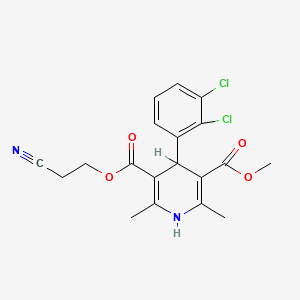

Decitabine Impurity 2 (beta-Isomer) is a chemical compound with the molecular formula C22H24O6 and a molecular weight of 384.43 g/mol . It is an impurity of Decitabine, a drug used in the treatment of myelodysplastic syndromes and acute myeloid leukemia. The beta-isomer of Decitabine Impurity 2 is one of the stereoisomers of the compound, which can have different physical and chemical properties compared to other isomers.

科学的研究の応用

Decitabine Impurity 2 (beta-Isomer) has several scientific research applications. In chemistry, it is used as a reference standard for the analysis and quality control of Decitabine . In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Decitabine by studying its impurities. Additionally, it is used in the development of analytical methods for detecting and quantifying impurities in pharmaceutical formulations . In the industry, it plays a role in ensuring the safety and efficacy of Decitabine-based drugs .

作用機序

Target of Action

The primary target of Decitabine Impurity 2 (beta-Isomer) is DNA methyltransferases . These enzymes are responsible for adding a methyl group to the DNA molecule, which can significantly affect gene expression .

Mode of Action

Decitabine Impurity 2 (beta-Isomer) is a nucleoside analogue that integrates into cellular DNA and inhibits the action of DNA methyltransferases . This leads to global hypomethylation and corresponding alterations in gene expression .

Biochemical Pathways

The primary biochemical pathway affected by Decitabine Impurity 2 (beta-Isomer) is DNA methylation . By inhibiting DNA methyltransferases, Decitabine Impurity 2 (beta-Isomer) prevents the addition of a methyl group to the DNA molecule, leading to hypomethylation . This hypomethylation can result in the expression of previously silent tumor suppressor genes .

Pharmacokinetics

It is known that the compound is incorporated into dna upon replication . This suggests that its bioavailability and distribution within the body may be influenced by the rate of cell division .

Result of Action

The primary result of the action of Decitabine Impurity 2 (beta-Isomer) is the induction of DNA hypomethylation and corresponding alterations in gene expression . This can lead to the expression of previously silent tumor suppressor genes, which can inhibit the proliferation of cancerous cells .

Action Environment

The action of Decitabine Impurity 2 (beta-Isomer) is division-dependent, meaning the cells have to divide in order for the pharmaceutical to act . Therefore, cancer cells which divide much more rapidly than most other cells in the body will be more severely affected by Decitabine Impurity 2 (beta-Isomer) just because they replicate more .

将来の方向性

The future directions of research on Decitabine Impurity 2 (beta-Isomer) could involve optimizing dosing schedules to maximize hypomethylation . Combination therapies that augment the epigenetic effect of decitabine will likely improve responses and extend its use for the treatment of other malignancies .

生化学分析

Biochemical Properties

Decitabine Impurity 2 (beta-Isomer) plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with DNA methyltransferases, which are enzymes responsible for adding methyl groups to DNA. This interaction can inhibit the activity of DNA methyltransferases, leading to changes in DNA methylation patterns. Additionally, Decitabine Impurity 2 (beta-Isomer) can interact with cytidine deaminase, an enzyme involved in the deamination of cytidine and its analogs. These interactions can affect the stability and activity of the compound in biochemical reactions .

Cellular Effects

Decitabine Impurity 2 (beta-Isomer) has significant effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate T-cell homeostasis and restore immune tolerance in immune thrombocytopenia by promoting the generation and differentiation of regulatory T cells and inhibiting the activation of STAT3 . These effects can lead to changes in the immune response and overall cellular function.

Molecular Mechanism

The molecular mechanism of Decitabine Impurity 2 (beta-Isomer) involves its incorporation into DNA, where it acts as a nucleoside analog. Once incorporated, it can inhibit DNA methyltransferases, leading to DNA hypomethylation and subsequent changes in gene expression. At high doses, Decitabine Impurity 2 (beta-Isomer) can produce DNA adducts that result in DNA synthesis arrest and cytotoxicity. At lower doses, it can induce gene reactivation and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Decitabine Impurity 2 (beta-Isomer) can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the immunomodulatory effects of decitabine, including its impurities, can be sustained over time, leading to prolonged responses in certain conditions such as immune thrombocytopenia . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency.

Dosage Effects in Animal Models

The effects of Decitabine Impurity 2 (beta-Isomer) can vary with different dosages in animal models. At lower doses, the compound may exhibit immunomodulatory effects, while higher doses can lead to cytotoxicity and adverse effects. For example, in studies involving myelodysplastic syndromes, decitabine and its impurities have been shown to induce DNA hypomethylation and alter gene expression at therapeutic doses, while higher doses can result in myelosuppression and other toxic effects .

Metabolic Pathways

Decitabine Impurity 2 (beta-Isomer) is involved in several metabolic pathways, including those mediated by cytidine deaminase and deoxycytidine kinase. These enzymes play a crucial role in the activation and inactivation of the compound. Cytidine deaminase can deaminate the compound, leading to its inactivation, while deoxycytidine kinase can phosphorylate it, converting it into its active form . These metabolic pathways can influence the compound’s efficacy and stability in biological systems.

Transport and Distribution

The transport and distribution of Decitabine Impurity 2 (beta-Isomer) within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported into cells via nucleoside transporters, where it is subsequently phosphorylated by kinases to generate its active form. Once inside the cell, the compound can be distributed to different cellular compartments, including the nucleus, where it exerts its effects on DNA methylation and gene expression .

Subcellular Localization

Decitabine Impurity 2 (beta-Isomer) is primarily localized in the nucleus, where it interacts with DNA and DNA methyltransferases. The compound’s subcellular localization is crucial for its activity, as it needs to be incorporated into DNA to exert its effects. Additionally, the compound may undergo post-translational modifications that direct it to specific nuclear compartments, further influencing its activity and function .

準備方法

The preparation of Decitabine Impurity 2 (beta-Isomer) involves the re-crystallization of a mixture of decitabine intermediate alpha-isomer and beta-isomer. This process aims to enrich the beta-isomer content through the use of specific solvents . The synthetic route typically involves the use of 2’-deoxy-3’,5’-di-(O-chloro-benzoyl)-D-ribofuranose and 4-amino-S-triazine-2(1H)-one as starting materials . The industrial production of this compound focuses on achieving high purity and yield while maintaining cost-effectiveness .

化学反応の分析

Decitabine Impurity 2 (beta-Isomer) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols .

類似化合物との比較

Decitabine Impurity 2 (beta-Isomer) can be compared with other impurities of Decitabine, such as Decitabine Impurity 1 (alpha-Isomer), Decitabine Impurity 7, and Decitabine Impurity 10 . Each of these impurities has unique structural and chemical properties that can influence their behavior and effects. The beta-isomer is distinct due to its specific stereochemistry, which can affect its reactivity and interactions with biological molecules . Understanding these differences is crucial for the development and quality control of Decitabine-based pharmaceuticals .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Decitabine Impurity 2 (beta-Isomer) involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": ["5-Azacytosine", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol"], "Reaction": ["1. Methyl iodide is added to a solution of 5-Azacytosine in anhydrous methanol to form N-methyl-5-azacytosine.", "2. Sodium hydroxide is added to the solution to form the sodium salt of N-methyl-5-azacytosine.", "3. Hydrochloric acid is added to the solution to protonate the N-methyl-5-azacytosine and form 5-methylcytosine.", "4. Sodium bicarbonate is added to the solution to deprotonate the 5-methylcytosine and form the corresponding salt.", "5. The salt is extracted with ethyl acetate and the organic layer is dried over sodium sulfate.", "6. The solvent is removed under reduced pressure to obtain the crude product.", "7. The crude product is purified by column chromatography using a mixture of ethyl acetate and methanol as the eluent to obtain Decitabine Impurity 2 (beta-Isomer)."] } | |

CAS番号 |

78185-65-6 |

分子式 |

C22H24O6 |

分子量 |

384.4 g/mol |

IUPAC名 |

[(2R,3S,5R)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |

InChI |

InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)26-13-19-18(12-20(25-3)27-19)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20+/m0/s1 |

InChIキー |

MTMWQYDEGWXCTH-XUVXKRRUSA-N |

異性体SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)OC)OC(=O)C3=CC=C(C=C3)C |

正規SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)OC)OC(=O)C3=CC=C(C=C3)C |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid](/img/structure/B601013.png)